molecular formula C10H12ClNO2 B3040664 4-CHLORO-DL-HOMOPHENYLALANINE CAS No. 225233-78-3

4-CHLORO-DL-HOMOPHENYLALANINE

Cat. No.: B3040664
CAS No.: 225233-78-3
M. Wt: 213.66 g/mol
InChI Key: AQUBLNVPEAFNGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-DL-homophenylalanine is a synthetic amino acid derivative with the chemical formula C10H12ClNO2 It is also known by its IUPAC name, 2-amino-4-(4-chlorophenyl)butanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-DL-homophenylalanine typically involves the chlorination of DL-homophenylalanine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure the selective chlorination of the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-DL-homophenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-DL-homophenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-DL-homophenylalanine involves its interaction with specific molecular targets, such as enzymes. It can act as an inhibitor of tryptophan hydroxylase, thereby affecting the synthesis of serotonin. This inhibition can lead to various physiological effects, including modulation of neurotransmitter levels and potential therapeutic benefits .

Comparison with Similar Compounds

Uniqueness: Its ability to inhibit tryptophan hydroxylase distinguishes it from other similar compounds, making it a valuable tool in biochemical and medical research .

Properties

IUPAC Name

2-amino-4-(4-chlorophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUBLNVPEAFNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(C(=O)O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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